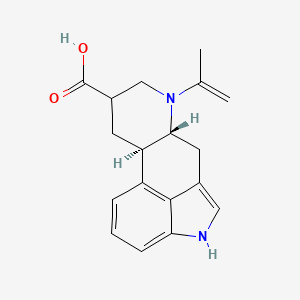

6-(2-Propenyl)dihydrolysergic acid

Description

6-(2-Propenyl)dihydrolysergic acid, also known as (8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic acid or Cabergoline EP Impurity A, is a derivative of dihydrolysergic acid, a reduced form of lysergic acid. Structurally, it features a dihydroergoline backbone with a 2-propenyl (allyl) substituent at position 6 and a carboxylic acid group at position 8 . This compound is a metabolite of cabergoline, a dopamine D2-receptor agonist used to treat hyperprolactinemia and Parkinson’s disease . It is also a critical impurity in pharmaceutical quality control for cabergoline production .

Properties

IUPAC Name |

(6aR,10aR)-7-prop-1-en-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-10(2)20-9-12(18(21)22)6-14-13-4-3-5-15-17(13)11(8-19-15)7-16(14)20/h3-5,8,12,14,16,19H,1,6-7,9H2,2H3,(H,21,22)/t12?,14-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWGRHISBRPZNU-DTQDAUPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)N1CC(C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Propenyl)dihydrolysergic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indoloquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Preparation of Precursors: Synthesis of the necessary starting materials.

Cyclization: Formation of the indoloquinoline core.

Functional Group Introduction: Addition of the prop-1-en-2-yl group and carboxylic acid functionality.

Purification: Techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound 6-(2-Propenyl)dihydrolysergic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles.

Addition: Reagents such as hydrogen gas (in the presence of a catalyst) or halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

6-(2-Propenyl)dihydrolysergic acid serves as a crucial building block in the synthesis of more complex chemical structures. It is often utilized in reaction mechanisms to explore new synthetic pathways. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the introduction of different functional groups.

Table 1: Chemical Reactions Involving 6-(2-Propenyl)dihydrolysergic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | Potassium permanganate, chromium trioxide |

| Reduction | Converts functional groups to reduced forms | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces substituents on the ergoline skeleton | Halogens, alkylating agents |

Investigating Cellular Processes

The biological activity of 6-(2-Propenyl)dihydrolysergic acid makes it a valuable tool for studying cellular processes and interactions. Its ability to bind to specific receptors allows researchers to investigate various biochemical pathways. For instance, studies have shown that ergoline derivatives can modulate neurotransmitter systems, which is significant for understanding neurological disorders .

Medicinal Applications

Research indicates that compounds related to 6-(2-Propenyl)dihydrolysergic acid possess potential therapeutic properties. They may be effective in treating conditions such as Parkinson's disease and other neurological disorders due to their action on dopamine receptors. The compound's pharmacological profile suggests it could be developed into new therapeutic agents .

Industrial Applications

Development of New Materials

In industrial contexts, 6-(2-Propenyl)dihydrolysergic acid is utilized as a precursor for synthesizing various chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties that can be applied in pharmaceuticals and other industries .

Case Studies

-

Synthesis of Dihydrolysergic Acid

A study detailed the total synthesis of dihydrolysergic acid using advanced synthetic techniques involving palladium-catalyzed reactions. This approach highlighted the versatility of 6-(2-Propenyl)dihydrolysergic acid as a precursor in creating complex ergot alkaloids . -

Pharmacological Investigations

Research has demonstrated that derivatives of 6-(2-Propenyl)dihydrolysergic acid exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology . The mechanism involves modulation of cellular signaling pathways that are critical in tumor growth.

Mechanism of Action

The mechanism of action of 6-(2-Propenyl)dihydrolysergic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physical Properties :

- Appearance: White to light beige solid .

- Melting Point: >160°C .

- Solubility: Sparingly soluble in dioxane and methanol, soluble in DMSO .

- Storage: Stable at -20°C in amber vials .

The following table and analysis compare 6-(2-Propenyl)dihydrolysergic acid with structurally and functionally related ergot alkaloids and derivatives.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Comparisons

Dihydrolysergic Acid: The parent compound lacks the 6-propenyl group. Its primary role is as an intermediate in synthesizing ergot alkaloids like ergometrine .

Lysergic Acid: Contains a C-9/C-10 double bond, whereas dihydrolysergic acid derivatives are saturated at this position. This structural difference reduces hallucinogenic activity but retains affinity for neurotransmitter receptors .

Ergometrine :

- A dihydrolysergic acid derivative with a hydroxyethylamide side chain. It directly activates serotonin receptors, unlike 6-(2-Propenyl)dihydrolysergic acid, which lacks therapeutic activity but shares structural similarities in the ergoline core .

Cabergoline :

- A synthetic ergoline with a carbamide group at position 8 and a propargyl group at position 6. The 6-propenyl group in 6-(2-Propenyl)dihydrolysergic acid is a metabolic byproduct of cabergoline’s degradation .

Methyl Ester Derivative :

- The methyl ester of 6-(2-Propenyl)dihydrolysergic acid is an intermediate in cabergoline synthesis. Esterification enhances solubility for further chemical modifications .

Pharmacological and Industrial Relevance

- Receptor Interactions : Ergot alkaloids exhibit broad receptor affinities (serotonin, dopamine, adrenaline). The propenyl group in 6-(2-Propenyl)dihydrolysergic acid reduces its receptor-binding efficacy compared to cabergoline but retains structural motifs relevant for metabolic studies .

Biological Activity

6-(2-Propenyl)dihydrolysergic acid, a derivative of the ergoline family, has garnered attention in pharmacological research due to its biological activity. This compound is primarily recognized as a metabolite of cabergoline, a well-known dopamine D2 receptor agonist. Understanding the biological activity of 6-(2-Propenyl)dihydrolysergic acid is crucial for its potential therapeutic applications, particularly in treating neurological disorders such as Parkinson's disease and hyperprolactinemia.

Chemical Structure and Properties

6-(2-Propenyl)dihydrolysergic acid features a propenyl group at the sixth position and is structurally related to other ergoline derivatives. Its tetracyclic structure includes several functional groups that contribute to its interaction with biological targets. The compound's ability to modulate dopamine receptor activity is central to its pharmacological profile.

The primary mechanism through which 6-(2-Propenyl)dihydrolysergic acid exerts its effects is through binding to dopamine D2 receptors. This interaction influences neurotransmission and may affect various physiological processes. The compound's pharmacodynamics are linked to its structural features, allowing it to engage with multiple molecular targets.

Biological Activity Overview

The biological activities of 6-(2-Propenyl)dihydrolysergic acid can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Receptor Agonism | Modulates dopamine signaling pathways, relevant for treating Parkinson's disease. |

| Antiproliferative Effects | May exhibit anticancer properties through modulation of cellular growth pathways. |

| Neuroprotective Properties | Potential protective effects on neuronal cells, warranting further investigation. |

Case Studies and Research Findings

- Dopamine D2 Receptor Interaction : Research indicates that 6-(2-Propenyl)dihydrolysergic acid effectively binds to dopamine D2 receptors, leading to enhanced dopaminergic neurotransmission. This property is particularly beneficial in conditions characterized by dopaminergic deficits, such as Parkinson's disease .

- Antiproliferative Effects : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. Further investigations are needed to elucidate the specific pathways involved .

- Neuroprotective Studies : Experimental models have shown that 6-(2-Propenyl)dihydrolysergic acid may provide neuroprotection against oxidative stress-induced damage in neuronal cells. This finding highlights its potential role in neurodegenerative disease management .

Synthesis and Production

The synthesis of 6-(2-Propenyl)dihydrolysergic acid typically involves complex organic reactions starting from simpler precursors. A common method includes the Fischer indole synthesis, which allows for the construction of the ergoline skeleton. Industrial production may utilize advanced techniques like continuous flow reactors for enhanced efficiency .

Q & A

Q. How can 6-(2-propenyl)dihydrolysergic acid be distinguished from lysergic acid in analytical studies?

To differentiate between these structurally similar ergot alkaloids, researchers should:

- Analyze pKa values : Dihydrolysergic acid derivatives exhibit distinct dissociation constants (e.g., pKa1 ~3.6, pKa2 ~8.7 for dihydrolysergic acid) compared to lysergic acid (pKa1 ~7.4) due to differences in saturation and substituent effects .

- Leverage chromatography : Use reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) to separate compounds based on hydrophobicity and fragmentation patterns. The allyl group in 6-(2-propenyl)dihydrolysergic acid alters retention times and generates unique fragment ions .

- Apply NMR spectroscopy : The presence of the 6-allyl group and saturated C9–C10 bond in dihydrolysergic acid derivatives produces distinct H and C NMR signals compared to lysergic acid’s conjugated indole system .

Q. What synthetic routes are effective for producing 6-(2-propenyl)dihydrolysergic acid?

A validated method involves:

Hydrogenation of α-ergocryptine : Diastereoselective hydrogenation of the C9–C10 double bond yields 9,10-dihydrolysergic acid methyl ester .

N-Demethylation : Treat the methyl ester with 2,2,2-trichloroethyl chloroformate (TrocCl) followed by zinc-mediated reductive cleavage to generate a 6-N-demethylated intermediate .

Allylation : Introduce the 2-propenyl group via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation .

Q. What are the key biosynthetic pathway differences between lysergic acid and dihydrolysergic acid derivatives?

The bifurcation occurs at festuclavine , where dihydrolysergic acid synthesis requires:

- Reduction of the C8–C9 double bond : Catalyzed by an uncharacterized reductase, distinct from the lysergic acid pathway .

- Hydroxylation and tailoring : Enzymes like easM and cloA modify the ergoline backbone, with dihydrolysergic acid derivatives favoring vasorelaxant properties over lysergic acid’s vasoconstrictive effects . Strain engineering in Metarhizium brunneum has enabled selective production of dihydrolysergic acid α-hydroxyethylamide, a key intermediate .

Q. What physicochemical properties are critical for handling 6-(2-propenyl)dihydrolysergic acid in lab settings?

Key properties include:

- Solubility : Poor aqueous solubility (logP ~2.7); requires polar aprotic solvents (e.g., DMSO) for dissolution .

- Stability : Photolabile and prone to decomposition in acidic conditions; store in amber vials at -20°C under inert gas .

- Thermal stability : Decomposes above 274.6°C (flash point), necessitating controlled heating during synthesis .

Advanced Research Questions

Q. How can metabolic engineering optimize 6-(2-propenyl)dihydrolysergic acid production in fungal strains?

Strategies include:

- Gene substitution : Replace easA in Metarhizium brunneum with dihydrolysergic acid-specific alleles to redirect flux from lysergic acid .

- Promoter engineering : Overexpress cloA to enhance hydroxylation and allylation steps, increasing yield of 6-substituted derivatives .

- Fermentation optimization : Adjust pH (5.5–6.0), dissolved oxygen (>30%), and carbon/nitrogen ratios to balance biomass growth and alkaloid production .

Q. How should researchers resolve contradictions in reported yields of 6-(2-propenyl)dihydrolysergic acid synthesis?

Discrepancies often arise from:

- Reaction scalability : Bench-scale reactions (≤1 g) report higher yields (60–70%) than industrial-scale processes (40–50%) due to mixing inefficiencies .

- Intermediate instability : The 6-N-demethylated intermediate degrades in acetic acid; substitute with trifluoroacetic acid (TFA) for improved stability .

- Analytical calibration : Use isotopically labeled internal standards (e.g., C-dihydrolysergic acid) to correct for MS/MS signal suppression in complex matrices .

Q. What advanced analytical methods validate the purity of 6-(2-propenyl)dihydrolysergic acid in pharmacological studies?

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) to ensure stereochemical purity (>98% ee) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHNO) with mass accuracy <2 ppm .

- Residual solvent analysis : Employ GC-MS to detect traces of synthesis solvents (e.g., DMF, THF) below ICH Q3C limits .

Q. How do structural modifications at the 6-position influence dihydrolysergic acid’s bioactivity?

- Allyl vs. alkyl groups : The 6-allyl substituent enhances binding to serotonin (5-HT) and dopamine (D) receptors compared to methyl or ethyl groups, as shown in molecular docking studies .

- Stereoelectronic effects : Electron-donating groups at C6 increase vasorelaxant potency by modulating receptor conformational changes .

- Metabolic stability : Allyl derivatives exhibit longer half-lives in hepatic microsomes due to reduced CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.